Aristolochic acid

Übersicht

Beschreibung

Aristolochic acid is a family of naturally occurring compounds found in the Aristolochiaceae plant family, particularly in the genera Aristolochia and Asarum. These compounds are known for their potent carcinogenic, mutagenic, and nephrotoxic properties . Historically, this compound-containing plants have been used in traditional medicine across various cultures, including Chinese herbal medicine, to treat a range of ailments .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Aristolochinsäure umfasst mehrere Schritte, darunter die Nitrierung von Phenanthrenderivaten, gefolgt von Methylierung und Carboxylierung. Eine gängige Syntheseroute beginnt mit der Nitrierung von 1,2,3,4-Tetrahydrophenanthren, gefolgt von Oxidation, um die entsprechende Nitrophenanthrencarbonsäure zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Aristolochinsäure ist aufgrund ihrer toxischen Natur nicht üblich. Die Extraktion aus natürlichen Quellen, wie z. B. Aristolochia- und Asarum-Pflanzen, ist eine gängigere Methode. Techniken wie Druckflüssigkeitsextraktion (PLE) und überkritische Fluidextraktion (SFE) werden verwendet, um Aristolochinsäure aus diesen Pflanzen zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Aristolochinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Aristolactame zu bilden.

Reduktion: Nitroreduktionsreaktionen wandeln Aristolochinsäure in N-Hydroxyaristolactame um.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Nitroreduktase-Enzyme oder chemische Reduktionsmittel wie Zink und Salzsäure werden verwendet.

Hauptprodukte:

Oxidation: Aristolactame.

Reduktion: N-Hydroxyaristolactame und andere reduzierte Derivate.

Wissenschaftliche Forschungsanwendungen

Historical Context and Traditional Uses

Aristolochic acid has been used in traditional medicine, especially in Asian countries, for centuries. It was commonly included in herbal formulations for treating various ailments, including inflammatory conditions and pain relief. However, the recognition of its toxic effects has led to a reevaluation of its safety profile.

Nephrotoxicity

This compound is primarily known for causing this compound nephropathy (AAN), a condition characterized by interstitial nephritis and renal failure. Studies have shown that exposure to this compound leads to severe kidney damage through mechanisms such as oxidative stress and apoptosis. For instance, a study demonstrated that Panax ginseng extract could mitigate some toxic effects of this compound on renal cells, although it also highlighted potential adverse interactions that could exacerbate kidney injury .

Carcinogenicity

This compound has been classified as a human carcinogen based on substantial evidence linking it to urothelial cancers and other malignancies. Research indicates that it induces mutations in critical genes such as p53, with a predominant mutation type being A:T to T:A transversions . Epidemiological studies have shown a significant association between the consumption of herbal products containing this compound and an increased risk of urinary tract cancers .

Research Trends and Future Directions

Recent bibliometric analyses reveal a growing body of research focused on understanding the dual nature of this compound—its therapeutic potential versus its toxicological risks. Suggestions for future research include:

- Investigating the antitumor efficacy of aristolochic acids.

- Exploring the immune-modulating activities of these compounds.

- Conducting comprehensive reviews on naturally occurring aristolochic acids.

- Analyzing the correlation between mutational signatures induced by this compound and various cancers .

Case Study: this compound Nephropathy

A notable case involved a 49-year-old male diagnosed with chronic kidney disease attributed to the consumption of traditional Chinese herbs containing this compound. The patient exhibited significant renal dysfunction, highlighting the need for awareness regarding herbal remedies containing this compound .

Case Study: Urothelial Carcinoma

In a population-based study, patients with upper urinary tract cancers showed high frequencies of A:T to T:A transversions in their p53 genes, correlating with prior exposure to this compound-containing herbal products. This case underscores the carcinogenic potential of the compound and its implications for public health .

Wirkmechanismus

Aristolochic acid exerts its effects through several mechanisms:

DNA Adduction: It forms covalent adducts with DNA, leading to mutations and carcinogenesis.

Signaling Pathways: Activates NF-κB and STAT3 pathways, contributing to inflammation and apoptosis.

Nephrotoxicity: Causes chronic renal failure through selective nephrotoxicity, often requiring dialysis or kidney transplantation.

Vergleich Mit ähnlichen Verbindungen

Aristolactams: Reduced derivatives of Aristolochic acid with similar toxicological profiles.

Nitrophenanthrene Carboxylic Acids: Structurally related compounds with varying degrees of toxicity.

Uniqueness: this compound is unique due to its potent nephrotoxic and carcinogenic properties, which are more pronounced compared to other similar compounds. Its ability to form stable DNA adducts and induce specific mutational signatures sets it apart from other nitrophenanthrene carboxylic acids .

Biologische Aktivität

Aristolochic acid (AA) is a naturally occurring compound primarily found in plants of the Aristolochiaceae family. It has garnered significant attention due to its potent biological activities, including its carcinogenic properties, nephrotoxicity, and effects on cellular processes such as apoptosis and gene mutations. This article delves into the biological activity of this compound, supported by various studies and findings.

Overview of this compound

This compound exists in several forms, with this compound I (AAI) and this compound II (AAII) being the most studied. These compounds have been linked to severe health issues, particularly in populations using traditional herbal remedies containing them.

Carcinogenicity

Aristolochic acids are classified as human carcinogens based on extensive evidence from both animal studies and human epidemiological data. The mechanisms through which AA induces cancer include:

- DNA Damage : AA has been shown to cause mutations in various organisms. In vitro studies demonstrated that AA induces mutations in Salmonella typhimurium and mammalian cell lines, including hprt mutations in rat fibroblasts and Chinese hamster ovary cells . Notably, mutations in the p53 gene, a critical tumor suppressor gene, have been observed in cells exposed to AA .

- Formation of DNA Adducts : AA binds to DNA, leading to the formation of adducts that can result in mutagenesis and carcinogenesis. Studies have identified specific binding sites in oncogenes such as H-ras and tumor suppressor genes like p53 .

- Cell Cycle Disruption : AA can arrest the cell cycle at the G2/M phase and induce apoptosis at higher concentrations. This effect is mediated through increased reactive oxygen species (ROS) production and activation of apoptotic pathways .

Nephrotoxicity

This compound nephropathy (AAN) is a well-documented condition resulting from exposure to AA. Key findings include:

- Cellular Toxicity : AAN is characterized by tubular interstitial fibrosis and apoptosis of renal tubular epithelial cells. Studies indicate that AA exposure leads to increased apoptosis rates in kidney cells, primarily through caspase activation .

- Oxidative Stress : AA induces oxidative stress, contributing to renal injury. Research has shown that antioxidants may mitigate some of these effects but can also interact negatively with AA's nephrotoxic properties .

Case Studies

- Population-Based Case-Control Study : A study conducted in Taiwan found a significant association between the consumption of this compound-containing herbal products and an increased risk of urinary tract cancer. Patients who had consumed more than 500 pills containing AA were at a notably higher risk for developing this type of cancer .

- Experimental Models : In animal models, treatment with AAI resulted in renal damage characterized by elevated blood urea nitrogen (BUN) and creatinine levels, indicative of impaired kidney function. These models further demonstrated that co-administration with certain herbal extracts could either exacerbate or alleviate AAI-induced toxicity .

Summary of Biological Activities

Eigenschaften

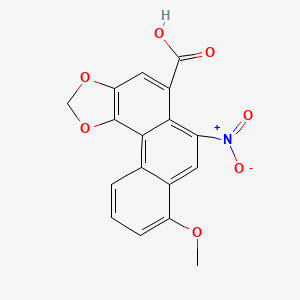

IUPAC Name |

8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFQZRXNYIEMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040969 | |

| Record name | Aristolochic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-67-7 | |

| Record name | Aristolochic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aristolochic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aristolochic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARISTOLOCHIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94218WFP5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aristolochic acid A interact with its target and what are the downstream effects?

A1: AA A is metabolized in the body to form aristolactam I, which binds to DNA, forming adducts primarily at adenine bases []. This DNA damage disrupts cellular processes and can lead to mutations, ultimately contributing to both nephrotoxicity and carcinogenicity [, ].

Q2: What are the known toxic effects of this compound A?

A2: AA A is a potent nephrotoxin, causing this compound nephropathy (AAN), a serious condition characterized by renal fibrosis, kidney failure, and an increased risk of urothelial cancer [, , , ].

Q3: What evidence links Aristolochia use to human diseases?

A3: Multiple studies have identified a unique mutational signature in the TP53 gene of patients with urothelial cancer who have a history of using Aristolochia-containing herbal remedies []. This specific mutation pattern, coupled with the detection of aristolactam-DNA adducts in their tissues, provides strong evidence for the causal link between AA A exposure and cancer development [, ].

Q4: Have there been documented cases of Aristolochia-induced toxicity?

A4: Yes, a significant case involved Belgian women who developed severe nephropathy after consuming slimming pills containing Aristolochia fangchi []. This incident brought significant attention to the dangers of AA A and spurred further research into its toxic effects [, ].

Q5: What are the long-term health risks associated with this compound A exposure?

A5: Even low-level exposure to AA A can lead to irreversible kidney damage and significantly increase the risk of developing urothelial cancer, even decades after exposure [, ].

Q6: Are there any known biomarkers for monitoring this compound A-induced toxicity?

A6: Aristolactam-DNA adducts in renal tissue serve as a long-lasting biomarker of AA A exposure []. Researchers are also investigating other potential biomarkers, particularly urinary markers, for early detection and monitoring of AAN [, ].

Q7: What is being done to address the risks associated with Aristolochia herbs?

A7: Several countries have banned the use of Aristolochia-containing herbal medicines []. Public awareness campaigns are crucial to educate people about the risks associated with these plants and to encourage the use of safer alternatives [].

Q8: What is the molecular formula and weight of this compound A?

A8: The molecular formula of AA A is C17H11NO7, and its molecular weight is 341.28 g/mol.

Q9: What spectroscopic data is available for this compound A?

A9: Various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to characterize AA A [, ]. These techniques provide detailed information about the compound's structure, including the presence of specific functional groups like the nitro group and the carboxylic acid group [, ].

Q10: What analytical methods are used to detect and quantify this compound A in plant material and biological samples?

A10: High-performance liquid chromatography (HPLC), often coupled with MS or ultraviolet (UV) detection, is widely employed for the sensitive and specific detection and quantification of AA A in various matrices, including plant extracts, herbal remedies, and biological fluids [, , , ].

Q11: What are the challenges in analyzing this compound A in complex matrices?

A11: Analyzing AA A in complex matrices like herbal remedies can be challenging due to the presence of other compounds that may interfere with the analysis [, ]. Efficient extraction and purification techniques are essential to isolate AA A and ensure accurate quantification [, ].

Q12: How do structural modifications of this compound A affect its activity?

A12: Research on AA A analogues has shown that even minor structural modifications can significantly impact the compound's toxicity []. Understanding the SAR of AA A is crucial for developing safer analogues with potential therapeutic benefits [].

Q13: What are the challenges in developing safer this compound A analogues?

A13: The challenge lies in identifying structural modifications that eliminate or drastically reduce the nephrotoxicity and carcinogenicity of AA A while preserving or enhancing its potential therapeutic properties.

Q14: Does Aristolochia have any known ecological roles?

A15: Some Aristolochia species engage in unique pollination strategies, attracting and trapping insects within their flowers to facilitate pollination [, ]. This specialized relationship highlights the ecological significance of these plants despite their toxicity.

Q15: Are there any environmental concerns related to Aristolochia?

A16: While Aristolochia species are found naturally in various parts of the world, their use in traditional medicine and potential for contamination of other plant materials raise concerns about their environmental impact and the potential for human exposure [].

Q16: Are there any safe and effective alternatives to Aristolochia-containing remedies?

A16: Yes, depending on the specific traditional use, safer and potentially effective alternatives from other plant sources or synthetic drugs are available. It is crucial to consult with healthcare professionals for appropriate diagnosis and treatment options.

Q17: What research tools and resources are available for studying Aristolochia and this compound A?

A19: Researchers utilize various resources, including botanical gardens, herbarium specimens, and online databases, to study the taxonomy, distribution, and chemical composition of different Aristolochia species []. Advanced analytical techniques, cell culture models, and animal models are employed to investigate the biological activity and toxicity of AA A [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.